molecular formula C13H12BrN5OS B11152900 5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11152900
M. Wt: 366.24 g/mol
InChI Key: JVKOMWMHURIKCD-UHFFFAOYSA-N
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Description

5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a brominated thiophene ring, an imidazole moiety, and a pyrazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene This intermediate is then subjected to a series of reactions including coupling with an imidazole derivative and subsequent formation of the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions including:

    Oxidation: The brominated thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the imidazole or pyrazole rings.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring.

Scientific Research Applications

5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and its potential as a bioactive agent.

    Industry: The compound can be used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and the imidazole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole carboxamide group can also play a role in binding to specific targets, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-chlorothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide
  • 5-(5-fluorothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide
  • 5-(5-iodothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom on the thiophene ring can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12BrN5OS

Molecular Weight

366.24 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H12BrN5OS/c14-12-2-1-11(21-12)9-5-10(19-18-9)13(20)16-4-3-8-6-15-7-17-8/h1-2,5-7H,3-4H2,(H,15,17)(H,16,20)(H,18,19)

InChI Key

JVKOMWMHURIKCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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